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molecular formula C8H5ClOS B8412719 4-Chlorobenzo[b]thiophen-7-ol

4-Chlorobenzo[b]thiophen-7-ol

Cat. No. B8412719
M. Wt: 184.64 g/mol
InChI Key: VQKQFJHNXWVOLO-UHFFFAOYSA-N
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Patent
US07868017B2

Procedure details

4-Bromo-7-methoxybenzo[b]thiophene (prepared as described in J. Chem. Soc. (Perkin Trans I), 1983, 2973-2977) (1.2 g, 4.96 mmol) and pyridine hydrochloride (1.95 g, 16.87 mmol) was heated at 210° C. in a microwave for 15 min. The mixture was partitioned between HCl (aq.) (20 mL) and EtOAc (20 mL). The aqueous phase was washed with additional EtOAc (3×20 mL) and the organic phase was dried (Na2SO4) and concentrated in vacuo. The product was purified by chromatography on silica gel with EtOAc:heptane (1:10 to 1:5, v/v) as eluent to give the title compound as a red oil (372 mg, 41%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Yield
41%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:10]2[CH:9]=[CH:8][S:7][C:6]=2[C:5]([O:11]C)=[CH:4][CH:3]=1.[ClH:13].N1C=CC=CC=1>>[Cl:13][C:2]1[C:10]2[CH:9]=[CH:8][S:7][C:6]=2[C:5]([OH:11])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC1=CC=C(C=2SC=CC21)OC
Name
Quantity
1.95 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between HCl (aq.) (20 mL) and EtOAc (20 mL)
WASH
Type
WASH
Details
The aqueous phase was washed with additional EtOAc (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was purified by chromatography on silica gel with EtOAc:heptane (1:10 to 1:5

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=2SC=CC21)O
Measurements
Type Value Analysis
AMOUNT: MASS 372 mg
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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